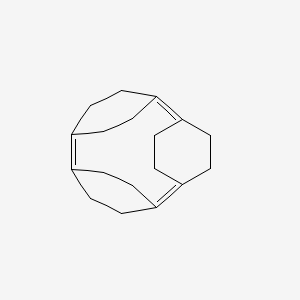
Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo(82222,526,9)octadeca-1,5,9-triene is a complex organic compound with the molecular formula C18H24 It is characterized by a unique tetracyclic structure, which includes multiple fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the tetracyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygen-containing derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the addition of hydrogen atoms to the molecule.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can result in halogenated derivatives or other functionalized compounds.
Scientific Research Applications
Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic systems and to develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It may be used in the development of advanced materials with specific mechanical or electronic properties.
Mechanism of Action
The mechanism by which Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene exerts its effects is largely dependent on its interactions with other molecules. Its rigid, polycyclic structure allows it to fit into specific molecular targets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-diene
- Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-tetraene
Uniqueness
Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene is unique due to its specific arrangement of fused rings and the presence of three double bonds. This structural uniqueness imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
91266-48-7 |
|---|---|
Molecular Formula |
C18H24 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
tetracyclo[8.2.2.22,5.26,9]octadeca-1,5,9-triene |
InChI |
InChI=1S/C18H24/c1-2-14-4-3-13(1)15-5-7-17(8-6-15)18-11-9-16(14)10-12-18/h1-12H2 |
InChI Key |
VXLJBHQLZXSBLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3CCC(=C4CCC(=C1CC2)CC4)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















